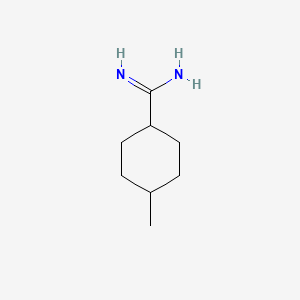![molecular formula C10H15NO3S B13596203 Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)
Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol is a complex organic compound with a molecular formula of C10H15NO3S. This compound is characterized by the presence of a benzenemethanol core substituted with a methylamino group and a methylsulfonyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzenemethanol Core: The initial step involves the preparation of benzenemethanol through the reduction of benzaldehyde using a reducing agent such as sodium borohydride.
Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group through a nucleophilic substitution reaction. This can be achieved by reacting benzenemethanol with methylamine under controlled conditions.
Addition of the Methylsulfonyl Group: The final step involves the sulfonation of the compound using a sulfonating agent such as methylsulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Sulfonating Agents: Methylsulfonyl chloride.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The methylamino and methylsulfonyl groups play a crucial role in its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol can be compared with other similar compounds such as:
Benzenemethanol, α-[1-(methylamino)ethyl]-: This compound has a similar benzenemethanol core but lacks the methylsulfonyl group, resulting in different chemical properties and applications.
Benzenemethanol, α-methyl-: This compound has a methyl group instead of a methylamino group, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the methylamino and methylsulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO3S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
2-(methylamino)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3S/c1-11-7-10(12)8-3-5-9(6-4-8)15(2,13)14/h3-6,10-12H,7H2,1-2H3 |
InChI-Schlüssel |
GBDYDQFTGYNZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC=C(C=C1)S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)
![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)





![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)



